molecular formula C14H16N2O4 B14001235 Ethyl 3-benzyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylate CAS No. 56598-94-8

Ethyl 3-benzyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Cat. No.: B14001235
CAS No.: 56598-94-8
M. Wt: 276.29 g/mol
InChI Key: IXNRAJHMTQQOSW-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and a methyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the reaction of ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-benzyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate: Lacks the benzyl group, making it less hydrophobic and potentially less active in biological systems.

    Benzyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate: Similar structure but without the ethyl ester group, which may affect its solubility and reactivity.

Uniqueness

Ethyl 3-benzyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzyl and ethyl ester groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

CAS No.

56598-94-8

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 3-benzyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-3-20-13(18)11-12(17)15(2)14(19)16(11)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

IXNRAJHMTQQOSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1CC2=CC=CC=C2)C

Origin of Product

United States

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